molecular formula C10H9F3N2 B2816454 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine CAS No. 126954-11-8

2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine

Cat. No.: B2816454
CAS No.: 126954-11-8
M. Wt: 214.191
InChI Key: TZQBOSKCYLEGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-amine is a compound that features a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine typically involves the reaction of indole derivatives with trifluoromethylating agents. One common method involves the use of trifluoroacetic acid and a suitable amine under controlled conditions to introduce the trifluoromethyl group onto the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one

Comparison: Compared to these similar compounds, 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine is unique due to the presence of the amine group, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQBOSKCYLEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.